2-ジベンゾフラン-2-イルオキシ酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

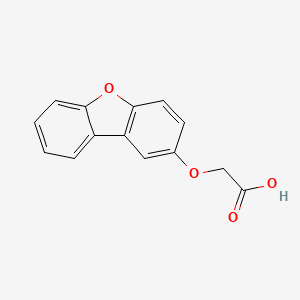

2-Dibenzofuran-2-yloxyacetic acid is a synthetic compound belonging to the class of carboxylic acids. It is characterized by a white crystalline powder form and has a molecular weight of 256.27 g/mol. This compound has garnered significant attention due to its potential therapeutic and environmental applications.

科学的研究の応用

2-Dibenzofuran-2-yloxyacetic acid has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

作用機序

Target of Action

Benzofuran compounds, such as 2-dibenzofuran-2-yloxyacetic Acid, are ubiquitous in nature and have been shown to have strong biological activities For instance, it is suggested that the catalytic sites for benzofurans in the target biomolecule are those with at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .

Mode of Action

Benzofuran compounds are known to interact with their targets, leading to various changes in cellular processes . These interactions often result in strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Biochemical Pathways

Benzofuran compounds affect various biochemical pathways. For instance, bacterial aerobic degradation of these compounds is through two major catabolic routes: lateral and angular dioxygenation pathways . A characteristic feature of this kind of degradation pathway is the generation of a yellow-colored metabolite identified as the enol of 2-hydroxy-4-(3′oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid (HOBB) . Another product called 4-(2-hydroxy-3-benzofuranyl)-2-oxo-3-butenoic acid can also be produced .

Pharmacokinetics

It is known that the bioavailability of benzofuran derivatives has been improved in recent compounds, allowing for once-daily dosing .

Result of Action

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have significant molecular and cellular effects.

Action Environment

The action environment of 2-dibenzofuran-2-yloxyacetic Acid can influence its action, efficacy, and stability. For instance, the removal of dioxins, a group of structurally related chemicals including dibenzofurans, from the environment is challenging due to their persistence, recalcitrance to biodegradation, and prevalent nature . Therefore, environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the action of 2-dibenzofuran-2-yloxyacetic Acid.

生化学分析

Cellular Effects

Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-dibenzofuran-2-yloxyacetic Acid is not well-defined. Benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Benzofuran derivatives are known to be involved in various metabolic pathways

Subcellular Localization

Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of diarylether derivatives to form the dibenzofuran ring . Another approach involves the creation of the C–O bond of the furan ring .

Industrial Production Methods: Industrial production methods for 2-dibenzofuran-2-yloxyacetic acid often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of proton quantum tunneling for constructing the benzofuran ring, which minimizes side reactions and enhances yield .

化学反応の分析

Types of Reactions: 2-Dibenzofuran-2-yloxyacetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives or alkylated products.

類似化合物との比較

Amiodarone: Used as an antiarrhythmic agent.

Angelicin: Known for its phototoxic and anticancer properties.

Bergapten: Utilized in the treatment of skin disorders.

Nodekenetin: Investigated for its anti-inflammatory effects.

Xanthotoxin: Applied in the treatment of skin diseases like psoriasis.

Usnic Acid: Exhibits antimicrobial and anticancer activities.

Uniqueness: 2-Dibenzofuran-2-yloxyacetic acid stands out due to its unique structural features and diverse range of applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications.

特性

IUPAC Name |

2-dibenzofuran-2-yloxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-14(16)8-17-9-5-6-13-11(7-9)10-3-1-2-4-12(10)18-13/h1-7H,8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJPFPXXIRGPLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。